molecular formula C10H12F3NO2S B2881081 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 2327350-66-1

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B2881081
CAS No.: 2327350-66-1
M. Wt: 267.27
InChI Key: NYSPVMOZANJUKW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H12F3NO2S and its molecular weight is 267.27. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Research has explored the structures of various benzenesulfonamide derivatives, focusing on their hydrogen bonding characteristics. This includes studies on compounds closely related to 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide, showing that their molecular structures are stabilized by extensive intra- and intermolecular hydrogen bonds. These bonds involve the sulfonamide and carbamoyl groups, leading to the formation of dimeric units, chains, and even macrocyclic rings in different derivatives (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).

Photodynamic Therapy and Cancer Treatment

  • A study highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivatives, including those related to this compound. These compounds show remarkable potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Enzymatic Inhibition Activities

  • Synthesis and pharmacological analysis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, related to this compound, showed moderate to high activity against various bacterial strains. Some compounds also exhibited significant inhibition of the α-glucosidase enzyme, highlighting their potential for antibacterial and enzymatic inhibition applications (Abbasi et al., 2016).

Inhibition of Kynurenine 3-Hydroxylase

  • Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally similar to this compound, focused on their inhibitory effects on kynurenine 3-hydroxylase. These compounds were found to be high-affinity inhibitors, highlighting their potential in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Radioprotective Agents

  • Novel quinolines synthesized from benzenesulfonamide derivatives demonstrated potential as anticancer and radioprotective agents. This includes derivatives related to this compound, which showed promising cytotoxic activity against cancer cell lines (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Properties

IUPAC Name

3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S/c1-7-3-4-9(5-8(7)2)17(15,16)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPVMOZANJUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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